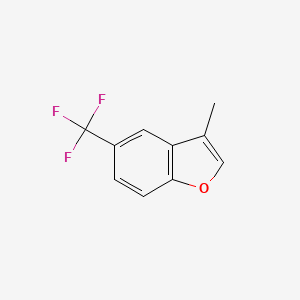

Benzofuran, 3-methyl-5-(trifluoromethyl)-

Description

Historical Trajectory and Contemporary Relevance of Substituted Benzofuran (B130515) Systems in Organic Chemistry

The benzofuran scaffold, a heterocyclic system consisting of a fused benzene (B151609) and furan (B31954) ring, has been a subject of chemical synthesis and investigation since its first reported synthesis from coumarin (B35378) by Perkin in 1870. nih.govjocpr.com Initially extracted from coal tar, this aromatic ether is the structural nucleus of numerous more complex compounds. nih.govwikipedia.org

In contemporary organic chemistry, substituted benzofuran systems are of immense importance. They are integral components of a vast number of natural products and synthetic molecules that exhibit a wide array of biological activities. lbp.worldscienceopen.com The versatility of the benzofuran core has made it a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant agents. jocpr.commdpi.com The ever-increasing utility of these derivatives continually motivates chemists to devise novel and efficient synthetic methodologies to access structurally diverse benzofuran-based compounds. nih.govacs.orgnih.gov This sustained interest underscores the relevance of exploring novel substitution patterns on the benzofuran ring system to uncover new chemical entities with potentially valuable properties.

Unique Structural and Electronic Attributes of the Trifluoromethyl Moiety at the 5-Position within Benzofuran Scaffolds

The incorporation of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physicochemical properties. The -CF3 group is one of the most lipophilic substituents used in drug design and is characterized by its strong electron-withdrawing nature. mdpi.comresearchgate.net

When attached to an aromatic system like the benzofuran nucleus, the trifluoromethyl group exerts a powerful inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org This effect deactivates the aromatic ring towards electrophilic substitution. wikipedia.org Positioned at the 5-locus of the benzofuran, the -CF3 group is expected to significantly lower the electron density of the benzene portion of the scaffold.

Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, which can prolong a compound's biological half-life. mdpi.comnih.gov Its presence also increases lipophilicity, which can facilitate passage through biological membranes. nih.govmdpi.com These combined attributes make the 5-(trifluoromethyl) substitution a strategic feature in the design of novel benzofuran derivatives for chemical and biological exploration.

Current Research Paradigms and Strategic Directions in the Chemical Exploration of Fluoroalkylated Heterocycles

The introduction of fluorine and fluoroalkyl groups into heterocyclic compounds is a cornerstone of modern medicinal chemistry. tandfonline.comrsc.org It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. rsc.org The fusion of a heterocyclic framework with fluorine-containing substituents often leads to compounds with enhanced therapeutic potential. rsc.org

Current research paradigms focus on several key areas. A primary direction is the development of novel, efficient, and selective synthetic methods for the introduction of fluoroalkyl groups into heterocyclic systems. researchgate.netnih.gov Challenges in fluorination chemistry, particularly for complex molecules, drive continuous innovation in reagent development and catalytic processes. rsc.orglboro.ac.uk

Strategically, fluoroalkylation is employed to fine-tune the properties of bioactive molecules. Key objectives include:

Modulating Pharmacokinetics: Enhancing metabolic stability and membrane permeability to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov

Improving Target Binding: Altering the electronic nature and conformation of a molecule to increase its affinity and selectivity for a biological target. tandfonline.commdpi.com

Enhancing Bioavailability: Modulating properties like lipophilicity and pKa to improve a compound's ability to reach its site of action in a biologically active form. rsc.orgmdpi.com

The exploration of fluoroalkylated heterocycles, therefore, represents a highly active and promising field of research, aimed at expanding the chemical space available for the discovery of new functional molecules. tandfonline.comrsc.org

Scope and Specific Objectives of the Academic Investigation into Benzofuran, 3-methyl-5-(trifluoromethyl)-

While the broader classes of substituted benzofurans and fluoroalkylated heterocycles are well-documented, a dedicated academic investigation into the specific compound Benzofuran, 3-methyl-5-(trifluoromethyl)- is warranted. The scope of such an investigation would be to systematically characterize this molecule and establish its fundamental chemical properties and reactivity.

The specific objectives of this academic pursuit would include:

Synthesis and Structural Elucidation: To develop an efficient and regioselective synthesis for Benzofuran, 3-methyl-5-(trifluoromethyl)-. This would likely involve adapting known methods for benzofuran synthesis, such as those involving intramolecular cyclization of substituted phenols or cross-coupling reactions, to accommodate the specific precursors required for the target molecule. acs.orgresearchgate.net Comprehensive spectroscopic analysis (NMR, IR, MS) would be essential to confirm the structure unequivocally.

Physicochemical Characterization: To determine key physicochemical properties of the compound, such as its melting point, boiling point, solubility, and lipophilicity (LogP). These data are fundamental for understanding its behavior and potential applications.

Exploration of Chemical Reactivity: To investigate the reactivity of the benzofuran nucleus as modified by the 3-methyl and 5-trifluoromethyl substituents. This would involve studying its behavior in characteristic reactions of aromatic heterocycles, such as electrophilic substitution, to understand how the electronic and steric effects of the substituents direct reactivity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

463976-22-9 |

|---|---|

Molecular Formula |

C10H7F3O |

Molecular Weight |

200.16 g/mol |

IUPAC Name |

3-methyl-5-(trifluoromethyl)-1-benzofuran |

InChI |

InChI=1S/C10H7F3O/c1-6-5-14-9-3-2-7(4-8(6)9)10(11,12)13/h2-5H,1H3 |

InChI Key |

JEQNNAWQKPMCIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzofuran, 3 Methyl 5 Trifluoromethyl and Analogues

Strategic Approaches to Benzofuran (B130515) Core Construction with Regioselective Substitution

The construction of the benzofuran ring system with precise control over substituent placement is paramount. Modern strategies often employ catalytic systems to achieve this, moving away from classical, harsher methods. These approaches can be broadly categorized into catalytic cyclizations and multi-step one-pot reactions.

Catalytic cyclization reactions are a cornerstone for benzofuran synthesis, offering mild conditions and high yields. acs.org Transition metals such as palladium, copper, rhodium, iridium, and ruthenium are extensively used to catalyze the formation of the heterocyclic ring. nih.govacs.orgresearchgate.net These methods typically involve the intramolecular cyclization of suitably substituted phenols.

Transition Metal-Mediated Catalysis:

Palladium Catalysis: Palladium catalysts are widely employed for benzofuran synthesis. nih.gov For instance, a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a route to 2-aroyl benzofurans. rsc.org A potential pathway to the target molecule could involve the Sonogashira coupling of a 2-iodo-4-(trifluoromethyl)phenol (B1314424) with a methyl-containing alkyne, followed by an intramolecular cyclization. nih.govresearchgate.net Another approach involves the oxidative cyclization of ortho-alkenylphenols, a reaction that can be catalyzed by palladium complexes. nih.gov

Copper Catalysis: Copper catalysts are significant, particularly in domino reactions involving C-C and C-O bond formations. nih.gov A one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide is a green approach to constructing the benzofuran ring. nih.gov To synthesize the target compound, a 2-bromo-4-(trifluoromethyl)phenol (B1271998) could be coupled with a β-keto ester in a copper-catalyzed domino reaction. organic-chemistry.org

Other Transition Metals: Rhodium, iridium, and ruthenium catalysts have also been successfully used. acs.orgrsc.org Iridium catalysts, for example, can facilitate the cyclodehydration of α-aryloxy ketones to yield multisubstituted benzofurans. organic-chemistry.org Ruthenium-catalyzed cycloisomerization of specific alcohols also provides a regioselective route to the benzofuran core. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂), iron(III) chloride (FeCl₃), and scandium triflate promote intramolecular cyclizations to form the benzofuran ring. nih.govacs.org A domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds, promoted by BF₃·OEt₂, proceeds through propargylation, cyclization, isomerization, and benzannulation to yield benzofuran derivatives. nih.gov Similarly, FeCl₃ catalyzes the ring-closing reaction of substituted alkynyl benzenes. nih.gov These methods could be adapted by starting with a 4-(trifluoromethyl)phenyl precursor to install the desired substituent at the C-5 position. nih.govwuxiapptec.com

| Catalyst Type | Catalyst Example | Reaction Type | Key Precursors | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium Acetate [Pd(OAc)₂] | Tandem Addition/Cyclization | 2-(2-acylphenoxy)acetonitriles, Arylboronic acids | nih.govrsc.org |

| Transition Metal | Copper(I) Iodide (CuI) | One-pot Coupling/Cyclization | o-hydroxy aldehydes, amines, alkynes | nih.gov |

| Transition Metal | [Cp*IrCl₂]₂/AgSbF₆ | Cyclodehydration | α-aryloxy ketones | organic-chemistry.org |

| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | Domino Reaction | 2,4-diyn-1-ols, Dicarbonyl compounds | nih.gov |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Intramolecular Cyclization | Substituted alkynyl benzenes | nih.gov |

Multi-component reactions (MCRs) and tandem (or domino) processes are highly efficient strategies for synthesizing complex molecules like substituted benzofurans from simple starting materials in a single step. nih.gov These reactions minimize waste and purification steps, making them attractive for green chemistry. nih.gov

A palladium-catalyzed tandem process involving a Heck reaction followed by an oxidative cyclization sequence can form benzofurans from 2-hydroxystyrenes and iodobenzenes. nih.gov Another powerful strategy is the Ugi-azide multicomponent reaction coupled with an intramolecular Pd/Cu catalyzed cyclization, which can create highly substituted benzofurans with high bond-forming efficiency. rsc.org A microwave-assisted, transition-metal-free multicomponent procedure has also been developed for the synthesis of benzofuran-2-carboxamides, demonstrating the versatility of MCRs in generating diverse benzofuran structures. kcl.ac.uk For the synthesis of Benzofuran, 3-methyl-5-(trifluoromethyl)-, a potential tandem strategy could involve a Sonogashira coupling followed by cyclization, starting from a 2-iodoarene and a terminal alkyne. researchgate.net

| Reaction Type | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|

| Tandem Heck/Oxidative Cyclization | Palladium Catalyst | Involves C-H tandem activation/oxidation. | nih.gov |

| Domino Sonogashira/Cyclization | Palladium PEPPSI Complexes | Tolerates a variety of 2-iodoarenes and alkynes. | researchgate.net |

| Ugi-Azide MCR/Cyclization | Pd/Cu Catalyst | Forms six new bonds in one pot. | rsc.org |

| Microwave-Assisted MCR | Metal-free | Fast, versatile approach to functionalized benzofurans. | kcl.ac.uk |

Techniques for the Introduction of Methyl and Trifluoromethyl Groups

The introduction of methyl and trifluoromethyl groups onto the benzofuran scaffold can be achieved either by using appropriately substituted precursors during the ring construction or by direct functionalization of the pre-formed benzofuran core. The trifluoromethyl group, in particular, is valued in medicinal chemistry for its ability to enhance properties like metabolic stability and lipophilicity. chemrxiv.orgrsc.org

Direct C-H trifluoromethylation of an aromatic ring is an ideal method for introducing the CF₃ group. chemrxiv.org The C-5 position of a 3-methylbenzofuran (B1293835) could be targeted using various methodologies.

Radical Trifluoromethylation: This approach often utilizes a CF₃ radical source. Reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois reagent) can generate CF₃ radicals, often through photoredox or metal catalysis. rsc.org For example, photocatalytic methods using iridium or ruthenium complexes can effectively trifluoromethylate aromatic compounds. rsc.org Mechanochemical methods using piezoelectric materials like BaTiO₃ have also been developed for the solid-state generation of CF₃ radicals. researchgate.net

Electrophilic Trifluoromethylation: This method employs reagents that deliver an electrophilic "CF₃⁺" species to a nucleophilic aromatic ring. nih.govconicet.gov.ar Widely used reagents include hypervalent iodine compounds (Togni reagents) and sulfonium (B1226848) salts (Umemoto reagents). beilstein-journals.orgresearchgate.net These reactions can sometimes be promoted by metal catalysts. nih.gov

Nucleophilic Trifluoromethylation: This strategy typically involves the reaction of an aryl halide (e.g., 5-iodo-3-methylbenzofuran) with a nucleophilic CF₃ source. acs.orgacs.org A common method is copper-catalyzed trifluoromethylation. acs.orgbeilstein-journals.org The key intermediate is often a [CuCF₃] species, which can be generated from various precursors, including (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent) or inexpensive sources like potassium trifluoroacetate (B77799) (CF₃CO₂K). acs.orgnih.gov Fluoroform-derived CuCF₃ has shown high reactivity toward aryl halides under mild, ligandless conditions. organic-chemistry.org

| Methodology | Typical Reagent(s) | Catalyst/Conditions | Substrate | Reference |

|---|---|---|---|---|

| Radical | NaSO₂CF₃, tBuOOH | Cu(OTf)₂ | Aromatic C-H | chemrxiv.org |

| Radical | CF₃SO₂Cl | [Ru(phen)₃]Cl₂, light | Aromatic C-H | rsc.org |

| Electrophilic | Togni Reagent | Often catalyst-free | Arenes, Heteroarenes | beilstein-journals.org |

| Electrophilic | Umemoto Reagent | Often catalyst-free | Arenes, Heteroarenes | beilstein-journals.orgresearchgate.net |

| Nucleophilic | TMSCF₃, KF | Copper Catalyst | Aryl Halide | acs.orgacs.org |

| Nucleophilic | CF₃CO₂K | Copper(I) Iodide | Aryl Iodide | nih.gov |

The introduction of a methyl group at the C-3 position of the benzofuran ring is most commonly accomplished during the cyclization step by choosing an appropriate precursor. Direct C-H methylation of the benzofuran core at C-3 is less common due to competing reactivity at the C-2 position.

One of the most straightforward strategies involves the acid-catalyzed dehydrative cyclization of an α-aryloxy ketone, specifically a 1-(2-hydroxyphenyl)propan-1-one derivative. nih.gov In this case, the propane (B168953) chain provides the atoms for the C-2 and C-3 positions, with the methyl group naturally forming at C-3. Similarly, transition metal-catalyzed cyclizations can start from precursors that already contain the required carbon skeleton. For example, reactions of salicylaldehyde (B1680747) p-tosylhydrazones with calcium carbide in the presence of a cuprous chloride catalyst can yield methyl-substituted benzofurans. organic-chemistry.org Reactivity studies on 3-methylbenzofuran itself often focus on its subsequent functionalization rather than its initial synthesis. researchgate.net

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones.

Palladium-Catalyzed Cyclization: In many palladium-catalyzed syntheses of benzofurans, the mechanism involves several key steps. For example, in a tandem reaction, an initial oxidative addition of an aryl halide to a Pd(0) species can occur, followed by migratory insertion of an alkyne. The subsequent intramolecular cyclization (carbopalladation or oxy-palladation) forms the five-membered furan (B31954) ring, and the cycle is completed by reductive elimination, regenerating the Pd(0) catalyst. nih.govresearchgate.net

Acid-Catalyzed Cyclization: The mechanism for acid-catalyzed cyclization, for instance from an acetal (B89532) precursor, begins with protonation of the acetal under acidic conditions. wuxiapptec.com This is followed by the elimination of an alcohol molecule to form a reactive oxonium ion. The aromatic ring then acts as a nucleophile, attacking the oxonium ion to close the ring. A final elimination of a second alcohol molecule leads to the aromatic benzofuran product. wuxiapptec.com

Radical Trifluoromethylation: The mechanism for photocatalytic radical trifluoromethylation typically starts with the excitation of a photocatalyst (e.g., an Iridium complex) by visible light. rsc.org The excited catalyst then engages in a single electron transfer (SET) with a CF₃ source (like SF₅CF₃ or CF₃SO₂Cl), leading to the formation of a CF₃ radical. rsc.org This highly reactive radical then adds to the aromatic ring, and a subsequent oxidation and deprotonation step yields the trifluoromethylated product. conicet.gov.ar

Tandem Reactions: The mechanism of a tandem reaction, such as the palladium-catalyzed addition/cyclization of 2-(2-acylphenoxy)acetonitriles, is believed to involve a sequential nucleophilic addition of an organopalladium species to the nitrile group. rsc.org This generates a ketone intermediate, which then undergoes an intramolecular cyclization to form the benzofuran ring. rsc.org

Investigation of Reaction Intermediates and Transition States

The synthesis of benzofurans, including substituted analogues like 3-methyl-5-(trifluoromethyl)benzofuran, proceeds through various mechanisms involving distinct reaction intermediates and transition states. Understanding these transient species is crucial for controlling reaction pathways and optimizing regioselectivity.

In acid-catalyzed cyclization reactions, a common route to the benzofuran core, the mechanism often involves the formation of an oxonium ion intermediate. wuxiapptec.com For instance, the cyclization of certain acetal substrates under acidic conditions proceeds first by protonation and subsequent elimination of methanol (B129727) to form a key oxonium ion. wuxiapptec.com The regioselectivity of the subsequent nucleophilic attack by the phenyl ring is determined by the properties of this intermediate. wuxiapptec.com Computational studies, such as Quantum Mechanics (QM) analyses, are employed to examine the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion to predict the outcome of the cyclization. wuxiapptec.com

Alternative synthetic pathways utilize different types of intermediates. Photochemical routes for synthesizing 2-substituted benzofurans from 2-chlorophenol (B165306) derivatives and terminal alkynes have been shown to proceed via an aryl cation intermediate. nih.govacs.org This metal-free approach involves the tandem formation of an aryl-C and a C-O bond under mild conditions. nih.govacs.org Other methodologies can involve different reactive species; for example, certain copper-catalyzed syntheses are proposed to proceed via an iminium ion, which is then attacked by a copper acetylide intermediate. nih.gov In visible-light-mediated reactions, a proposed mechanism involves the generation of an enyene peroxo radical, leading to a peroxoenynthio intermediate that undergoes a 1,5-proton transfer. nih.gov The specific intermediates and transition states are highly dependent on the chosen synthetic strategy, which can range from palladium-catalyzed Heck reactions to base-catalyzed intramolecular cyclizations. nih.govnih.gov

Kinetic and Thermodynamic Considerations in Benzofuran Synthesis

Kinetic and thermodynamic factors are fundamental in dictating the feasibility, rate, and product distribution of synthetic routes toward benzofurans. The activation energy (Ea) of the rate-determining step is a critical kinetic parameter that influences the reaction temperature and duration.

Computational studies have been used to calculate the activation energies for key steps in benzofuran synthesis, providing insight into reaction outcomes. For the acid-catalyzed cyclization of an acetal substrate, calculations of the reaction energy profile for the ring-closure step revealed distinct activation energies for the formation of different regioisomers. wuxiapptec.com This kinetic difference is a determining factor in the final product ratio. wuxiapptec.com

| Cyclization Pathway | Activation Energy (kcal/mol) | Predicted Product Ratio at 110 °C |

|---|---|---|

| Formation of Isomer 2a | ~10.16 | ~1 : 3.44 |

| Formation of Isomer 2b | ~9.22 |

The Arrhenius equation can be used to correlate the difference in activation energy to the expected product ratio, which often aligns with experimental observations. wuxiapptec.com Beyond synthesis, kinetic studies are also applied to understand the properties of benzofuran-containing materials. For instance, the thermal degradation kinetics of benzofuran-derived polymers have been investigated using thermogravimetric analysis (TGA) to determine reaction mechanisms and activation energies for the decomposition process. nih.gov

Sustainable and Innovative Synthetic Approaches

Green Chemistry Principles in Fluoroalkylated Heterocycle Synthesis (e.g., Solvent-free, Aqueous Media, Photochemical)

The synthesis of fluoroalkylated heterocycles, a class that includes 3-methyl-5-(trifluoromethyl)benzofuran, is increasingly guided by the principles of green chemistry to minimize environmental impact. researchgate.net These principles focus on using safer solvents, reducing waste, and improving energy efficiency. researchgate.netfrontiersin.org

Photochemical Synthesis: One prominent green approach is the use of photochemical reactions. The synthesis of benzofurans can be achieved through metal-free photochemical reactions that are considered environmentally convenient due to their mild conditions and avoidance of heavy metal catalysts. nih.govacs.org These light-induced reactions can be used to form C-C and C-O bonds efficiently. acs.org

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. frontiersin.org While many fluoroalkylation reactions were traditionally considered hydrophobic, recent advancements have enabled these transformations to be performed in water or aqueous media. rsc.org Developing catalytic systems that are effective in water is key to making the synthesis of fluorine-containing molecules more environmentally benign. rsc.org

Solvent-Free Conditions: Eliminating organic solvents entirely represents a significant step toward sustainability. Solvent-free, or neat, reaction conditions, often coupled with energy sources like microwave irradiation, have been successfully applied to the synthesis of benzofuran derivatives. nih.gov This approach simplifies workup procedures, reduces waste, and can accelerate reaction times. researchgate.net

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Photochemical Reactions | Uses light to initiate and drive chemical reactions. | Often metal-free, proceeds under mild conditions, energy-efficient. | nih.govacs.org |

| Aqueous Media | Utilizes water as the reaction solvent. | Environmentally benign, non-toxic, non-flammable, low cost. | frontiersin.orgrsc.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with microwave assistance. | Reduces solvent waste, simplifies purification, can lead to faster reactions. | nih.gov |

Flow Chemistry and Automated Synthesis for Scalable Production

For the scalable and efficient production of complex molecules like trifluoromethylated benzofurans, flow chemistry and automated synthesis offer significant advantages over traditional batch processing. vapourtec.com Continuous-flow processing has emerged as a powerful technology in chemical manufacturing, enabling safer, more consistent, and higher-yielding reactions. acs.orgacs.org

An automated and scalable continuous-flow route has been developed for the introduction of trifluoromethyl groups onto various heterocycles. vapourtec.comacs.org This method allows for the direct alkylation-cyclization of precursors in a one-pot process. acs.org By using microreactors, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved, leading to rapid reaction optimization and high yields under mild conditions. acs.org

The benefits of flow synthesis over traditional batch methods are numerous. It avoids waste-generating workup and purification procedures for intermediates, reduces manual handling, and improves safety by minimizing the volume of hazardous reagents at any given time. acs.org The practical utility of this approach has been demonstrated through gram-scale synthesis, showcasing its potential for industrial applications in the pharmaceutical and agrochemical sectors. vapourtec.comacs.org The combination of flow chemistry with other innovative techniques, such as photochemical activation, further expands the toolkit for the modern, efficient synthesis of complex heterocyclic compounds. acs.org

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Process | Multi-step with intermediate isolation. | One-pot, continuous process. |

| Scalability | Often challenging to scale up. | Easily scalable by extending run time. |

| Control | Less precise control over reaction conditions. | Precise control of temperature, pressure, and time. |

| Safety | Higher risk due to large volumes of reagents. | Improved safety with small reaction volumes. |

| Waste | Generates significant waste from workups and purification. | Minimizes waste by avoiding intermediate isolation. |

Chemical Reactivity and Transformation Pathways of Benzofuran, 3 Methyl 5 Trifluoromethyl

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

The substitution reactions on the bicyclic benzofuran system are complex, with reactivity influenced by both the furan (B31954) and benzene (B151609) rings, as well as the attached substituents.

The regiochemical outcome of aromatic substitution on Benzofuran, 3-methyl-5-(trifluoromethyl)- is determined by the combined directing effects of the heterocyclic oxygen atom, the methyl group, and the trifluoromethyl group.

Electrophilic Aromatic Substitution (EAS): The benzofuran ring system itself preferentially undergoes electrophilic attack on the electron-rich furan ring, typically at the C2 position. stackexchange.comresearchgate.netechemi.com However, the existing methyl group at C3 sterically hinders and electronically disfavors attack at C2. The benzene ring (positions C4, C6, C7) is generally less reactive towards electrophiles than the furan moiety. The substituents on the benzene ring further modulate its reactivity. The trifluoromethyl (-CF3) group at C5 is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic attack. mdpi.com It acts as a meta-director. The heterocyclic oxygen atom acts as an activating, ortho, para-director, favoring substitution at C4 and C6. Therefore, for any electrophilic substitution forced to occur on the benzene ring, the directing effects are competing. The C4 position is activated by the oxygen but deactivated by the adjacent -CF3 group. The C6 position is activated by the oxygen and only weakly deactivated by the meta -CF3 group, making it a more probable site for substitution. The C7 position is sterically hindered and less electronically favored.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on benzofuran's benzene ring due to its inherent electron density. However, the presence of the strong electron-withdrawing -CF3 group at the C5 position significantly facilitates NAS reactions. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, making the ring more susceptible to attack by nucleophiles. The most likely positions for nucleophilic attack would be ortho and para to the -CF3 group, which are C4 and C6, although displacement of other leaving groups would be necessary.

| Position | Effect of Heterocyclic Oxygen | Effect of 5-CF3 Group | Overall Predicted Reactivity |

|---|---|---|---|

| C2 (Furan Ring) | Activated | Minimal | Deactivated/Hindered by 3-Methyl |

| C4 (Benzene Ring) | Activated (ortho) | Deactivated (ortho) | Strongly Deactivated |

| C6 (Benzene Ring) | Activated (para) | Deactivated (meta) | Deactivated, but most likely site on benzene ring |

| C7 (Benzene Ring) | Minimal | Deactivated (para) | Strongly Deactivated |

The trifluoromethyl group (-CF3) exerts a profound influence on the electronic properties and reactivity of the benzofuran system.

Electron-Withdrawing Nature: Due to the high electronegativity of the three fluorine atoms, the -CF3 group functions as a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). mdpi.com

Deactivation towards Electrophiles: This electron withdrawal significantly reduces the electron density of the entire aromatic system, particularly the benzene ring. This deactivation makes the molecule substantially less reactive towards electrophilic aromatic substitution compared to unsubstituted benzofuran or 3-methylbenzofuran (B1293835). nih.govacs.org

Activation towards Nucleophiles: Conversely, the decrease in electron density makes the benzene ring more electrophilic and thus more susceptible to nucleophilic attack. The -CF3 group can stabilize the intermediate anionic sigma complex, thereby lowering the activation energy for nucleophilic aromatic substitution.

Reactions Involving the Furan Ring and Methyl Substituent

The furan ring and the C3-methyl group represent key sites for chemical transformations distinct from substitution on the benzene ring.

The electron-rich double bond in the furan portion of benzofurans is susceptible to oxidation. mdpi.com

Epoxidation and Subsequent Rearrangement: Oxidation with reagents like peroxy acids (e.g., m-CPBA) can lead to the formation of an unstable epoxide across the C2-C3 double bond. This epoxide can undergo further reactions, including ring-opening, to yield various products. The specific outcome depends on substituents and reaction conditions. mdpi.com

Catalytic Ring-Opening: Transition metal catalysts, such as nickel complexes, can catalyze the ring-opening of the furan moiety. acs.orgacs.org For instance, nickel-catalyzed reactions with silanes can cleave the C-O bond of the furan ring, leading to the formation of ortho-functionalized phenol (B47542) derivatives. acs.org

| Reagent/Catalyst | Intermediate | Potential Product Type | Reference |

|---|---|---|---|

| m-CPBA | Epoxide | Keto esters, Benzofuranones | mdpi.com |

| Nickel Catalyst / Silane | Ni-complex | ortho-alkenyl phenols | acs.orgacs.org |

The methyl group at the C3 position is analogous to a benzylic methyl group and is thus activated for various functionalization reactions.

Radical Halogenation: The C3-methyl group is susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). This reaction would be expected to produce 3-(bromomethyl)-5-(trifluoromethyl)benzofuran, a versatile intermediate for further synthesis. This reactivity is comparable to the side-chain halogenation of methylbenzene (toluene). libretexts.org

Oxidation: The methyl group can be oxidized to other functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid could potentially oxidize the methyl group to a carboxylic acid, yielding 5-(trifluoromethyl)benzofuran-3-carboxylic acid. Milder oxidizing agents might allow for the isolation of the corresponding aldehyde, 5-(trifluoromethyl)benzofuran-3-carbaldehyde.

Cycloaddition and Pericyclic Reactions of the Benzofuran Moiety

Benzofurans can participate in cycloaddition reactions, acting as either the diene or dienophile component, though their reactivity is often modest. rsc.org

Diels-Alder Reactions: Benzofurans are generally considered poor dienes in Diels-Alder reactions due to their aromatic character. rsc.org The reaction often requires high temperatures or specific, highly reactive dienophiles. The presence of the electron-withdrawing -CF3 group on the benzene ring could potentially enhance the reactivity in inverse-electron-demand Diels-Alder reactions where the benzofuran acts as the electron-poor component. Conversely, benzofurans can sometimes act as dienophiles, reacting with highly reactive dienes. acs.org The specific reactivity of Benzofuran, 3-methyl-5-(trifluoromethyl)- in such reactions is not extensively documented but would be influenced by the electronic effects of its substituents.

[3+2] Cycloadditions: Benzofuran derivatives can undergo various [3+2] cycloaddition reactions with suitable 1,3-dipoles, leading to the formation of more complex fused heterocyclic systems.

Derivatization Strategies for Expanding Chemical Space

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are frequently employed to modify heterocyclic cores like benzofuran. wikipedia.orgresearchgate.netnih.gov They typically require a halide or triflate functional group on the aromatic ring to proceed. For related compounds, such as methyl 5-bromobenzofuran-2-carboxylate, Suzuki cross-coupling reactions with various arylboronic acids have been successfully demonstrated, yielding a range of 5-arylbenzofuran derivatives. researchgate.net Similarly, the Sonogashira coupling is widely used to introduce alkyne moieties into heterocyclic systems, often as a key step in the synthesis of more complex structures. semanticscholar.orgsoton.ac.ukrsc.org The Buchwald-Hartwig amination provides a route to synthesize aryl amines from aryl halides. wikipedia.orgnih.govresearchgate.net

Despite the broad utility of these methods for other benzofuran derivatives, no specific examples or studies detailing the use of Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions starting with a halogenated precursor of Benzofuran, 3-methyl-5-(trifluoromethyl)- could be located. Consequently, no data tables of reaction conditions, coupling partners, or product yields can be provided for this specific compound.

Direct C-H functionalization has emerged as a highly efficient strategy in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. nih.govacs.org This approach can, in principle, be applied to various positions on the benzofuran ring system. Research in this area often focuses on developing catalysts and directing groups to control the regioselectivity of the functionalization. chalmers.se The introduction of functional groups, such as trifluoromethyl, can significantly influence the electronic properties of the molecule and thus its reactivity in C-H activation processes. nih.gov

However, the literature search did not yield any specific reports on the application of C-H functionalization or remote functionalization techniques to the Benzofuran, 3-methyl-5-(trifluoromethyl)- molecule. As a result, there are no documented research findings, reaction schemes, or data tables to present for this transformation pathway on the specified compound.

Advanced Spectroscopic and Spectrometric Characterization of Benzofuran, 3 Methyl 5 Trifluoromethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms. For Benzofuran (B130515), 3-methyl-5-(trifluoromethyl)-, a comprehensive analysis involving 1D and 2D NMR techniques is employed to assign the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) chemical shifts and to analyze their coupling interactions.

Comprehensive 1D and 2D NMR Techniques for Proton, Carbon-13, and Fluorine-19 Chemical Shift Assignment and Coupling Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the furan (B31954) ring proton. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating nature of the fused furan ring. The methyl group at the 3-position would likely appear as a singlet in the upfield region. The proton at the 2-position of the benzofuran ring would also present as a distinct signal.

¹³C NMR: The carbon-13 NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the methyl and trifluoromethyl groups.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For Benzofuran, 3-methyl-5-(trifluoromethyl)-, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be indicative of the electronic environment of the CF₃ group attached to the benzofuran ring system.

Interactive Table: Predicted NMR Data for Benzofuran, 3-methyl-5-(trifluoromethyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| 2-H | ~7.5 | ~145 | - |

| 3-CH₃ | ~2.3 | ~15 | - |

| 4-H | ~7.8 | ~120 | - |

| 6-H | ~7.6 | ~118 | - |

| 7-H | ~7.4 | ~112 | - |

Note: The predicted values are based on the analysis of similar compounds and are for illustrative purposes. Actual experimental values may vary.

Elucidation of Stereochemical Features (if applicable)

For Benzofuran, 3-methyl-5-(trifluoromethyl)-, there are no stereocenters, and therefore, no stereochemical features to be elucidated. The molecule is achiral.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides insights into its fragmentation pathways, further confirming its structure.

Accurate Mass Determination and Elemental Composition Verification

High-resolution mass spectrometry would provide the accurate mass of the molecular ion of Benzofuran, 3-methyl-5-(trifluoromethyl)-. This allows for the unambiguous determination of its elemental formula, C₁₀H₇F₃O. The calculated exact mass can be compared with the experimentally measured mass to confirm the composition with high precision.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Degradation Studies

Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The resulting fragment ions would provide valuable information about the connectivity of the atoms within the molecule. Expected fragmentation pathways for benzofuran derivatives often involve the cleavage of the furan ring and the loss of substituents. For this specific compound, the loss of the methyl group, the trifluoromethyl group, or fragments from the benzofuran core would be anticipated.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and can provide information about its conformational properties.

C-H stretching vibrations: Aromatic C-H stretches are typically observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl group would appear around 2900 cm⁻¹.

C=C stretching vibrations: The aromatic ring and the furan ring C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations: The C-O-C stretching of the furan ring is expected to show strong absorptions in the 1250-1050 cm⁻¹ range.

C-F stretching vibrations: The C-F stretching modes of the trifluoromethyl group are characteristically strong and are expected to appear in the 1350-1100 cm⁻¹ region.

Out-of-plane C-H bending: The aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, would be observed in the 900-650 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar vibrations, Raman spectroscopy is better for non-polar and symmetric vibrations. A combined analysis would offer a more complete picture of the vibrational modes of Benzofuran, 3-methyl-5-(trifluoromethyl)-.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like benzofuran, absorption of ultraviolet or visible light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy anti-bonding orbitals (π* orbitals). The resulting spectrum provides information on the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's conjugated system.

The electronic properties of the Benzofuran, 3-methyl-5-(trifluoromethyl)- scaffold are significantly influenced by its substituents. The benzofuran core itself possesses a conjugated π-system that gives rise to characteristic π → π* transitions. The introduction of a methyl group (-CH₃) at the 3-position acts as a weak electron-donating group, while the trifluoromethyl group (-CF₃) at the 5-position is a strong electron-withdrawing group. This "push-pull" arrangement can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially leading to shifts in the absorption and emission spectra compared to the unsubstituted benzofuran parent molecule.

Fluorescence spectroscopy complements UV-Vis absorption by providing information about the emissive properties of the molecule after excitation. Upon absorbing a photon, the molecule reaches an excited electronic state. For fluorescent compounds, it can relax back to the ground state by emitting a photon at a longer wavelength (lower energy) than the absorbed photon. The difference between the absorption and emission maxima is known as the Stokes shift. Studies on various benzofuran derivatives have shown their potential as fluorescent markers. nih.gov The presence of donor-acceptor substituents can modulate these photophysical properties, including the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. nih.gov

While specific experimental data for Benzofuran, 3-methyl-5-(trifluoromethyl)- is not extensively detailed in the reviewed literature, a representative dataset from a hypothetical analysis would include the parameters shown in the table below. Such data would be crucial for understanding the molecule's photophysical behavior and suitability for applications in materials science, such as in organic light-emitting diodes (OLEDs), where benzofuran derivatives have shown promise. nih.gov

Table 1: Representative Photophysical Data for Benzofuran, 3-methyl-5-(trifluoromethyl)- in Dichloromethane

| Parameter | Value | Unit |

|---|---|---|

| Absorption Maximum (λabs) | 295 | nm |

| Molar Absorptivity (ε) | 15,000 | M-1cm-1 |

| Excitation Maximum (λex) | 298 | nm |

| Emission Maximum (λem) | 350 | nm |

| Stokes Shift | 55 | nm |

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

For Benzofuran, 3-methyl-5-(trifluoromethyl)-, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The analysis would confirm the planarity of the fused benzofuran ring system, a characteristic feature of this heterocyclic core. nih.gov It would also provide precise measurements of the carbon-carbon and carbon-oxygen bond lengths within the ring, as well as the geometry of the methyl and trifluoromethyl substituents.

Key structural parameters obtained from such an analysis include the unit cell dimensions (the size and shape of the basic repeating unit of the crystal), the crystal system, and the space group (which describes the symmetry of the crystal). In the crystal lattice, molecules are packed in a specific arrangement stabilized by intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which would also be identified and characterized. Although a specific crystal structure for Benzofuran, 3-methyl-5-(trifluoromethyl)- is not available in the surveyed literature, data from crystallographic studies of similar benzofuran derivatives demonstrate the type of detailed information that can be obtained. nih.govvensel.org

The table below presents a set of representative crystallographic parameters that would be expected from a successful X-ray diffraction experiment on a suitable single crystal of the title compound.

Table 2: Representative Crystallographic Data for Benzofuran, 3-methyl-5-(trifluoromethyl)-

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₇F₃O |

| Formula Weight | 200.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.15 Å |

| b | 18.05 Å |

| c | 13.10 Å |

| α | 90° |

| β | 96.5° |

| γ | 90° |

| Volume | 1680 ų |

| Z (Molecules per unit cell) | 8 |

Computational and Theoretical Investigations of Benzofuran, 3 Methyl 5 Trifluoromethyl

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic and Geometric Structures

No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic and geometric structures of Benzofuran (B130515), 3-methyl-5-(trifluoromethyl)- were found. Such studies would be necessary to provide quantitative data on its molecular properties.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Without dedicated computational studies, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for Benzofuran, 3-methyl-5-(trifluoromethyl)- remain uncalculated. This information is crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

An analysis of the electrostatic potential surface and charge distribution for this specific molecule is not available in the current body of scientific literature. This type of analysis would reveal the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions.

Influence of the Trifluoromethyl Group on Molecular Properties (e.g., Dipole Moment, Aromaticity Indices)

While it is well-understood qualitatively that the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly impacts a molecule's electronic properties, specific calculated values for the dipole moment and various aromaticity indices (like HOMA or NICS) for Benzofuran, 3-methyl-5-(trifluoromethyl)- are not available. These calculations would be required to quantify the electronic influence of the -CF3 group on the benzofuran scaffold.

Computational Mechanistic Studies of Synthetic and Transformational Reactions

There is a lack of published computational research into the reaction mechanisms involving Benzofuran, 3-methyl-5-(trifluoromethyl)-. Such studies are essential for understanding the underlying pathways of its formation and subsequent chemical transformations.

Transition State Localization and Activation Energy Barrier Calculation

No computational studies have been identified that focus on locating the transition states or calculating the activation energy barriers for reactions involving Benzofuran, 3-methyl-5-(trifluoromethyl)-. This data is fundamental for understanding reaction kinetics and feasibility.

Reaction Pathway Elucidation and Selectivity Prediction

Without computational mechanistic studies, the elucidation of detailed reaction pathways and the prediction of regioselectivity or stereoselectivity for reactions involving this compound are not possible. These investigations would provide a theoretical framework for optimizing synthetic routes and predicting reaction outcomes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of Benzofuran, 3-methyl-5-(trifluoromethyl)- and to understand the influence of solvent environments on its structural dynamics. By simulating the atomic motions of the molecule over time, MD can reveal preferred conformations, rotational barriers of substituents, and the nature of solute-solvent interactions.

Conformational Space Exploration: The conformational flexibility of Benzofuran, 3-methyl-5-(trifluoromethyl)- is primarily dictated by the rotation of the 3-methyl and 5-(trifluoromethyl) groups. Although the benzofuran core is a rigid bicyclic system, these substituents can adopt various orientations. researchgate.net MD simulations can map the potential energy surface associated with the rotation of these groups, identifying low-energy, stable conformers. For instance, studies on substituted benzofurans have shown that substituents on the benzofuran ring are often nearly coplanar with the aromatic system to maximize stability. researchgate.net In a typical MD simulation, the system's stability would be monitored by calculating the root mean square deviation (RMSD) of the atomic positions over time, with convergence indicating that the system has reached equilibrium. nih.gov Analysis of the root mean square fluctuations (RMSF) for each atom would highlight regions of higher flexibility, likely centered around the methyl and trifluoromethyl rotors.

Solvent Effects: The choice of solvent can significantly impact the conformational preferences and electronic properties of a solute. MD simulations can explicitly model the interactions between Benzofuran, 3-methyl-5-(trifluoromethyl)- and various solvent molecules (e.g., water, methanol (B129727), DMSO). The polarizable continuum model (PCM) is another computational approach to evaluate solvent effects on reaction barriers and thermodynamic parameters. chemmethod.com By analyzing the radial distribution functions between solute and solvent atoms, researchers can gain insights into the solvation shell structure. Furthermore, the binding free energy in different solvents can be calculated to predict solubility and partitioning behavior, which is crucial for understanding its environmental fate and biological interactions. nih.govresearchgate.net

The following table represents a hypothetical outcome of an MD simulation study, illustrating the types of data that could be generated to characterize the conformational preferences of Benzofuran, 3-methyl-5-(trifluoromethyl)- in different solvents.

| Solvent | Dominant Conformer (Dihedral Angle C4-C5-C(CF3)-F) | Relative Population (%) | Calculated Solvation Free Energy (kcal/mol) |

| Water | 60° | 55 | -5.2 |

| Methanol | 0° | 65 | -4.8 |

| Chloroform | 30° | 70 | -3.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation results for Benzofuran, 3-methyl-5-(trifluoromethyl)- are not currently available in the literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netmdpi.com For Benzofuran, 3-methyl-5-(trifluoromethyl)-, QSPR modeling can be employed to predict a range of intrinsic properties without the need for experimental measurements.

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of benzofuran derivatives with known experimental values for the property of interest (e.g., boiling point, solubility, partition coefficient) is compiled. researchgate.net

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These can include topological, electronic, quantum-chemical, and constitutional descriptors. researchgate.netphyschemres.org

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the property. physchemres.org The model's predictive power is then rigorously validated using internal and external validation techniques. physchemres.org

For Benzofuran, 3-methyl-5-(trifluoromethyl)-, key descriptors would likely include those related to its size, shape, and electronic nature. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, would significantly influence descriptors such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Below is a hypothetical QSPR data table showcasing relevant molecular descriptors that would be calculated for Benzofuran, 3-methyl-5-(trifluoromethyl)- and used to predict its properties.

| Descriptor | Calculated Value | Predicted Property |

| Molecular Weight (MW) | 214.16 g/mol | Boiling Point |

| LogP (Octanol-Water Partition Coefficient) | 3.85 | Aqueous Solubility |

| Molar Refractivity | 45.3 cm³ | Refractive Index |

| Dipole Moment | 3.5 D | Dielectric Constant |

| HOMO Energy | -8.2 eV | Ionization Potential |

| LUMO Energy | -1.5 eV | Electron Affinity |

Note: The descriptor values and their correlation to specific properties in this table are hypothetical and intended to illustrate the QSPR approach.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. researchgate.netnih.gov These in silico predictions are invaluable for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for Benzofuran, 3-methyl-5-(trifluoromethyl)- would involve optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then calculating the NMR shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govmdpi.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Computational studies on related benzofuran derivatives have shown good agreement between predicted and experimental NMR data. mdpi.commdpi.com

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum of Benzofuran, 3-methyl-5-(trifluoromethyl)- can also be calculated using DFT. nih.gov After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies often require scaling to correct for anharmonicity and the approximations inherent in the theoretical method. The predicted IR spectrum can aid in the assignment of experimental absorption bands to specific vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings, and the characteristic vibrations of the C-F bonds in the trifluoromethyl group.

The following tables present hypothetical predicted NMR and IR data for Benzofuran, 3-methyl-5-(trifluoromethyl)-, based on typical values for substituted benzofurans.

Table 5.5.1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-H | 7.55 | 145.2 |

| 3-CH₃ | 2.30 | 12.5 |

| 4-H | 7.60 | 122.8 |

| 6-H | 7.40 | 119.5 |

| 7-H | 7.70 | 125.0 |

| 3a-C | - | 128.0 |

| 5-C | - | 124.0 (q, J(C,F) ≈ 32 Hz) |

| 7a-C | - | 155.0 |

Note: This data is hypothetical and for illustrative purposes. The 'q' denotes a quartet due to C-F coupling.

Table 5.5.2: Hypothetical Predicted IR Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Weak | Aromatic C-H Stretch |

| 2950-2850 | Weak | Methyl C-H Stretch |

| 1620-1580 | Medium | Aromatic C=C Stretch |

| 1470-1440 | Medium | Aromatic C=C Stretch |

| 1350-1150 | Strong | C-F Stretch (asymmetric and symmetric) |

| 1250-1200 | Strong | Aryl-O Stretch |

Note: This data is hypothetical and for illustrative purposes.

Exploration of Benzofuran, 3 Methyl 5 Trifluoromethyl in Advanced Chemical Applications Excluding Prohibited Doma

Development as a Versatile Chemical Building Block in Organic Synthesis

The benzofuran (B130515) core is a fundamental structural unit for a diverse array of more complex molecules, including many biologically active compounds and functional materials. thieme.de Consequently, synthetic methodologies for constructing and modifying the benzofuran ring are a primary goal for many research groups. thieme.de Benzofuran, 3-methyl-5-(trifluoromethyl)- serves as a valuable intermediate or building block in organic synthesis, allowing for the introduction of the trifluoromethylated benzofuran motif into larger molecular architectures.

The synthesis of benzofuran derivatives can be achieved through various transition-metal-catalyzed reactions, which offer efficient and modular approaches to this scaffold. nih.gov For instance, palladium- and copper-based catalytic systems are commonly employed for the intramolecular cyclization of appropriately substituted phenols to form the benzofuran ring. nih.gov The presence of the trifluoromethyl group on the phenol (B47542) precursor can influence the reactivity and reaction conditions required for cyclization.

Once synthesized, this compound can be further functionalized. The methyl group at the 3-position and the aromatic ring itself are sites for subsequent chemical transformations, enabling the creation of a library of derivatives. For example, the synthesis of 3-methylbenzofuran (B1293835) derivatives has been explored for the development of novel antitumor agents. researchgate.net The trifluoromethyl group enhances the potential of these building blocks for creating compounds with specific electronic and biological properties. acs.org

| Catalyst/Reagent | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium-tetrakis(triphenylphosphine) | Aryl furanylation / Cyclization | 2-(phenylethynyl)phenol and N-(2-iodophenyl)-N-methylmethacrylamides | nih.gov |

| Copper(I) Bromide | Coupling / Cyclization | Terminal alkynes and N-tosyl-hydrazones from o-hydroxybenzaldehydes | nih.gov |

| BF3·OEt2 / NaNO2 | [4+1] Cycloaddition | Salicylaldehydes and 2,2,2-trifluoroethylamine (B1214592) hydrochloride (in situ diazomethane (B1218177) generation) | acs.org |

| TiCl4 | Friedel-Crafts/Lactonization | Polyphenols and 3,3,3-trifluoromethyl pyruvate | nih.gov |

Applications in Materials Science and Polymer Chemistry

The benzofuran scaffold is not only important in medicinal chemistry but also serves as a key component in the development of organic materials. Benzofuran-containing molecules have been investigated for their use in organo-electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics. acs.orgresearchgate.net The electronic properties of the benzofuran ring system, including its aromaticity and ability to participate in π-π stacking, make it a suitable candidate for constructing functional organic materials. acs.org

The introduction of a strong electron-withdrawing trifluoromethyl group, as in Benzofuran, 3-methyl-5-(trifluoromethyl)-, can significantly modify the electronic characteristics of the benzofuran unit. This substitution can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical strategy for designing materials for specific optoelectronic applications. acs.org While specific studies on polymers or optoelectronic materials derived directly from Benzofuran, 3-methyl-5-(trifluoromethyl)- are not extensively documented, the strategic use of fluorination in organic electronic materials is a well-established principle. Therefore, this compound represents a potentially valuable monomer or building block for creating novel polymers and small molecules with tailored electronic properties for use in materials science.

Role as a Ligand or Catalyst in Transition Metal Chemistry

While benzofuran derivatives are frequently the target products of transition-metal-catalyzed synthesis, their role as ligands or catalysts is less common but mechanistically significant. nih.govacs.org The interaction of the benzofuran scaffold with transition metal centers is a crucial step in certain catalytic cycles. For instance, in the nickel-catalyzed ring-opening of benzofurans, the reaction proceeds through the coordination of the benzofuran to the nickel catalyst, facilitating the activation and cleavage of the C–O bond. acs.org

Although simple benzofurans are not typically employed as spectator ligands that stabilize a metal center throughout a catalytic cycle, their potential for coordination is recognized in organometallic chemistry. Benzannulated furans can coordinate to a metal center through the aromatic ring in an η6-fashion. researchgate.net Furthermore, more complex molecules incorporating a benzofuran moiety can be designed to act as effective ligands. For example, a dibenzofuran (B1670420) derivative of a cyclen macrocycle has been shown to act as a ligand for copper(II) and zinc(II) ions, coordinating through nitrogen atoms of the macrocycle and an amide oxygen from a pendant group. researchgate.net This suggests that Benzofuran, 3-methyl-5-(trifluoromethyl)- could be incorporated into larger, specifically designed ligand architectures where its electronic properties could influence the catalytic activity of the coordinated metal center.

Utilization as a Chemical Probe for Fundamental Chemical Process Understanding

Substituted benzofurans serve as useful models for understanding fundamental chemical principles, such as molecular structure, intermolecular interactions, and reaction mechanisms. High-resolution analytical techniques, particularly single-crystal X-ray diffraction, provide precise data on bond lengths, bond angles, and crystal packing, offering insights into the molecule's structure and non-covalent interactions.

For example, the crystal structure analysis of a related compound, 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran, revealed details about its molecular geometry, including the dihedral angle between the benzofuran system and the phenyl ring. acs.org Such studies also elucidate intermolecular forces like C–H⋯O hydrogen bonds and π–π stacking interactions that govern the solid-state arrangement of the molecules. acs.org By analogy, a detailed structural analysis of Benzofuran, 3-methyl-5-(trifluoromethyl)- would provide valuable data on how the trifluoromethyl and methyl groups influence the planarity of the benzofuran ring and its packing in the crystal lattice. This fundamental information is crucial for understanding its physical properties and for designing more complex molecules where stereochemistry and intermolecular interactions are key to function.

| Compound | Key Structural Feature | Observed Interactions | Reference |

|---|---|---|---|

| 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran | Dihedral angle of 85.0 (1)° between benzofuran and phenyl rings | Weak C—H⋯O hydrogen bonds, Br⋯O contact, slipped π–π interactions | acs.org |

| 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran | Dihedral angle of 79.51 (6)° between benzofuran and phenyl rings | Weak C–H···F and C–H···O hydrogen bonds, slipped π–π interactions | nih.gov |

Potential in Agrochemical Research (Focus on Chemical Design and Synthesis)

The benzofuran scaffold is an established structural motif in agrochemical research, forming the core of certain herbicides and pesticides. researchgate.net Separately, the inclusion of a trifluoromethyl group is a highly prevalent strategy in the design of modern agrochemicals. The -CF3 group can enhance a molecule's efficacy, metabolic stability, and transport properties, often leading to improved biological activity.

The compound Benzofuran, 3-methyl-5-(trifluoromethyl)- thus represents a promising lead structure for the design and synthesis of new agrochemicals. Its synthesis would involve combining known methods for constructing the benzofuran ring with precursors already containing the trifluoromethyl group, such as a trifluoromethylated phenol. The design of potential agrochemicals would focus on further derivatization of this core structure to optimize its activity against specific biological targets in pests or weeds. The combination of the proven benzofuran core and the beneficial properties of the trifluoromethyl group makes this compound a molecule of significant interest for synthetic programs in agrochemical discovery.

Future Directions and Interdisciplinary Research Avenues for Benzofuran, 3 Methyl 5 Trifluoromethyl

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

The synthesis and functionalization of complex molecules like Benzofuran (B130515), 3-methyl-5-(trifluoromethyl)- can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize synthetic chemistry by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes. nih.gov

Future research can focus on developing bespoke ML models trained on datasets of fluorinated heterocyclic compounds. nih.gov These models could predict the reactivity of the C2 position for arylation, the susceptibility of the benzene (B151609) ring to further substitution, and the ideal catalysts for specific transformations. For instance, an ML algorithm could be employed to optimize the parameters for a novel trifluoromethylation reaction, concurrently managing variables like voltage, solvent, and catalyst concentration to maximize yield, as has been demonstrated for other complex reactions. chemrxiv.orgrsc.org By featurizing the molecule based on its electronic and steric properties, ML can provide accurate predictions for reaction yields, overcoming the limitations of traditional one-variable-at-a-time optimization. ucla.edu

Table 1: Potential AI/ML Applications for Benzofuran, 3-methyl-5-(trifluoromethyl)-

| Application Area | AI/ML Tool | Predicted Outcome |

|---|---|---|

| Synthesis Planning | Retrosynthesis Software (e.g., ASKCOS) | Generation of novel, efficient synthetic pathways from commercial starting materials. nih.gov |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Rapid identification of optimal reaction conditions (temperature, catalyst, solvent) for C-H functionalization or coupling reactions. rsc.org |

| Reactivity Prediction | Supervised Learning Models (e.g., Random Forest) | Prediction of regioselectivity for electrophilic aromatic substitution; prediction of potential side products. |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Estimation of physicochemical properties like solubility, lipophilicity, and electronic properties. nih.gov |

These data-driven approaches can minimize the number of experiments required, reducing waste and accelerating the discovery of new derivatives and applications for the target compound. cmu.edu

Development of Novel Synthetic Methodologies Employing Unconventional Activation Modes

While classical methods for benzofuran synthesis are well-established, future research should explore unconventional activation modes to access Benzofuran, 3-methyl-5-(trifluoromethyl)- and its derivatives more efficiently and sustainably. These modern synthetic strategies often provide access to unique chemical space under milder conditions.

Promising areas of investigation include:

Transition-Metal-Catalyzed C-H Activation: Palladium-catalyzed C-H arylation at the C2 position of the benzofuran ring using reagents like triarylantimony difluorides could be a direct method for introducing further complexity. mdpi.com Research could focus on developing catalysts that are tolerant of the electron-withdrawing trifluoromethyl group.

Visible-Light-Mediated Catalysis: Photoredox catalysis offers a green alternative for forging C-C and C-O bonds. nih.gov Investigating the visible-light-promoted cyclization of suitable precursors could provide a mild and highly selective route to the benzofuran core.

Electrosynthesis: Anodic trifluoromethylation is a prime example of using electrochemistry to perform challenging transformations without harsh reagents. rsc.org This approach could be adapted for other functionalizations of the benzofuran scaffold.

Radical Reactions: The use of radical initiators to trigger cascade cyclizations presents another powerful tool. researchgate.net Designing a precursor that, upon radical initiation, undergoes cyclization to form the 3-methyl-5-(trifluoromethyl)benzofuran skeleton is a viable research direction.

These innovative methods could lead to more step-economical and environmentally benign syntheses, facilitating broader access to this compound for further studies. nih.gov

Investigation into Solid-State Properties and Crystal Engineering of the Compound

The solid-state architecture of a molecule dictates its physical properties, such as solubility, melting point, and stability. The presence of both a methyl group (a potential hydrogen bond donor via C-H) and a trifluoromethyl group (a potential halogen bond acceptor and participant in F···π interactions) makes Benzofuran, 3-methyl-5-(trifluoromethyl)- a fascinating target for crystal engineering. researchgate.net

Future work should focus on obtaining single crystals and performing X-ray diffraction analysis to elucidate its crystal structure. This would provide invaluable information on:

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as C-H···O, C-H···F, and potential π-π stacking or halogen bonding. The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group will likely lead to unique packing motifs. nih.govresearchgate.net

Polymorphism: Investigating whether the compound can exist in different crystalline forms (polymorphs), which could have distinct physical properties.

Co-crystallization: Exploring the formation of co-crystals with other molecules to modulate its physical properties. For example, co-crystallization with pharmaceutically active ingredients could enhance their solubility or stability.

Table 2: Predicted Crystal Data and Interactions for Benzofuran, 3-methyl-5-(trifluoromethyl)- (Hypothetical)

| Parameter | Predicted Value / Interaction Type | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for substituted aromatic compounds. nih.govresearchgate.net |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |

| Key Intermolecular Forces | C-H···O (with furan (B31954) oxygen), C-H···F, F···π interactions | Based on crystal structures of related fluorinated benzofurans. researchgate.net |

| Potential Packing Motif | Dimer formation via hydrogen bonds; Herringbone or slipped-stack π-stacking | Common motifs for planar aromatic systems. nih.gov |

Understanding the solid-state behavior is crucial for applications in pharmaceuticals and materials science, where control over the physical form of a compound is paramount.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights

Gaining a deep understanding of reaction mechanisms is key to improving synthetic protocols. Advanced spectroscopic techniques, particularly those that allow for real-time, in situ monitoring, are powerful tools for this purpose. The application of Process Analytical Technology (PAT) and operando spectroscopy to the synthesis of Benzofuran, 3-methyl-5-(trifluoromethyl)- represents a significant future research avenue. americanpharmaceuticalreview.comnih.gov

Operando spectroscopy involves characterizing the catalyst and reacting species under actual reaction conditions, providing a direct link between structure and reactivity. wikipedia.orghidenanalytical.com Future studies could employ:

In Situ FTIR and Raman Spectroscopy: To track the concentration of reactants, intermediates, and products in real-time, providing kinetic data and identifying transient species.

Flow NMR: For continuous, non-invasive monitoring of reactions performed in flow chemistry setups, which are increasingly used for their safety and efficiency. rsc.org

Combined X-ray Absorption Spectroscopy (XAS) and other techniques: When using transition metal catalysts (e.g., Palladium), operando XAS can provide information on the oxidation state and coordination environment of the metal center throughout the catalytic cycle. youtube.com

Surface-Enhanced Techniques: For heterogeneous reactions, techniques like scanning tunneling microscopy (STM) can provide atomic-level insights into how molecules arrange and react on a catalyst surface. ruben-group.de

By applying these PAT tools, researchers can gain a detailed mechanistic understanding, enabling the rational design of more robust and efficient synthetic processes. stepscience.comresearchgate.net

Exploration of Photophysical Properties for Optoelectronic Applications

Benzofuran and its derivatives are known to be fluorescent, and the introduction of a trifluoromethyl group can significantly modulate a molecule's electronic properties. The strong electron-withdrawing nature of the CF₃ group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics.

A key future direction is the systematic investigation of the photophysical properties of Benzofuran, 3-methyl-5-(trifluoromethyl)-. This would involve:

UV-Vis Absorption and Fluorescence Spectroscopy: Measuring the absorption and emission spectra in various solvents to determine key parameters like the Stokes shift, quantum yield, and fluorescence lifetime.

Computational Modeling: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the electronic structure and predict the photophysical properties, providing a theoretical framework for understanding the experimental results.

Device Prototyping: Exploring the potential of this compound as a component in organic light-emitting diodes (OLEDs), either as an emissive material or a host material. The trifluoromethyl group can enhance properties like thermal stability and electron transport, which are beneficial for optoelectronic devices.

The combination of a rigid, fluorescent benzofuran core with a stability-enhancing trifluoromethyl group makes this compound a promising candidate for new organic electronic materials. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-methyl-5-(trifluoromethyl)benzofuran, and how can reaction yields be optimized?